Cas no 22888-51-3 (2-amino-3-(2-methylphenyl)propanoic acid)
2-amino-3-(2-methylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(o-tolyl)propanoic acid
- 2-Methyl-DL-phenylalanine
- DL-2-Me-Phe-OH
- DL-2-Me-Phe-OH2-Methy-DL-Phenylalanine
- DL-2'-METHYLPHENYLALANINE HYDROCHLORIDE
- Phenylalanine,2-methyl-
- (+-)-2-Amino-3-o-tolyl-propionsaeure
- 2-amino-3-(2-methylphenyl)propanoic acid
- 2-Methy-DL-Phenylalanine
- 2-Methyl-phenylalanin
- 2-methylphenylalanine
- D,L-o-methylphenylalanine
- DL-2'-METHYLPHE HCL
- DL-2'-METHYLPHENYLAL
- DL-2-METHYLPHENYLALANINE
- DL-o-Methylphenylalanin
- O-METHYL-DL-PHENYLALANINE
- DL-2'-Methylphenylalanine
- (+/-)-2-Amino-3-o-tolylpropionic acid
- (+/-)-2-Methylphenylalanine
- 2-Amino-3-o-tolyl-propionic acid
- 2-amino-3-o-tolylpropionic acid
- 22888-51-3
- AS-10091
- AKOS016843203
- AM83411
- FT-0641749
- AB09956
- (2S)-2-amino-3-(2-methylphenyl)propanoic acid
- FT-0698052
- AKOS040764422
- EN300-160148
- FT-0659750
- AB02002
- CS-0152956
- MFCD01823323
- SCHEMBL43864
- 2-Amino-3-(o-tolyl)propanoicacid
- AKOS000196578
- L-2-Methylphenylalanine
- F2147-6568
- alpha-Amino-2-methylbenzenepropionic acid
- MFCD00044971
- SY123030
- D-2-Methylphenylalanine
- SY116705
- DL-2\\'-METHYLPHENYLALANINE HYDROCHLORIDE
- Phenylalanine, 2-methyl-
- 2-Methyl-L-phenylalanine
-
- MDL: MFCD01823323
- Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
- InChI Key: NHBKDLSKDKUGSB-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC=CC=1C)N)=O
Computed Properties
- Exact Mass: 215.07100
- Monoisotopic Mass: 179.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.165
- Melting Point: 218.4-220.6 °C
- Boiling Point: 326.2°Cat760mmHg
- Flash Point: 151.1°C
- Refractive Index: 1.568
- PSA: 63.32000
- LogP: 2.45170
- Solubility: Not available
2-amino-3-(2-methylphenyl)propanoic acid Security Information
- Safety Instruction: S24/25
- Storage Condition:0-6°C
2-amino-3-(2-methylphenyl)propanoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-amino-3-(2-methylphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN245-5g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 97% | 5g |
1841CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN245-50mg |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 97% | 50mg |
65CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN245-1g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 97% | 1g |
470CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN245-250mg |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 97% | 250mg |
187CNY | 2021-05-07 | |
| Chemenu | CM251511-10g |
2-Amino-3-(o-tolyl)propanoic acid |
22888-51-3 | 97% | 10g |
$269 | 2021-06-09 | |
| Fluorochem | 226537-1g |
2-Amino-3-(o-tolyl)propanoic acid |
22888-51-3 | 95% | 1g |
£39.00 | 2022-02-28 | |
| Fluorochem | 226537-5g |
2-Amino-3-(o-tolyl)propanoic acid |
22888-51-3 | 95% | 5g |
£139.00 | 2022-02-28 | |
| Fluorochem | 226537-10g |
2-Amino-3-(o-tolyl)propanoic acid |
22888-51-3 | 95% | 10g |
£240.00 | 2022-02-28 | |
| TRC | D526000-50mg |
Dl-2'-Methylphenylalanine Hydrochloride |
22888-51-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D526000-100mg |
Dl-2'-Methylphenylalanine Hydrochloride |
22888-51-3 | 100mg |
$ 65.00 | 2022-06-05 |
2-amino-3-(2-methylphenyl)propanoic acid Suppliers
2-amino-3-(2-methylphenyl)propanoic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-amino-3-(2-methylphenyl)propanoic acid
Introduction to 2-amino-3-(2-methylphenyl)propanoic acid (CAS No. 22888-51-3)
2-amino-3-(2-methylphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 22888-51-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino acid derivative with a substituted aromatic ring, has garnered attention for its potential applications in drug discovery and molecular biology research. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of novel therapeutic agents.
The structural framework of 2-amino-3-(2-methylphenyl)propanoic acid consists of a propyl chain substituted with an amino group at the second carbon and a phenyl ring methylated at the second position. This arrangement imparts specific electronic and steric properties that can influence its reactivity and biological activity. The aromatic ring, in particular, is a common feature in many pharmacologically active compounds, often contributing to binding affinity and metabolic stability. The methyl substituent on the phenyl ring may further modulate these properties, potentially enhancing solubility or interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing similar structural motifs. Studies have demonstrated that substituted aromatic amino acids can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, derivatives of 2-amino-3-(2-methylphenyl)propanoic acid have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways. The amino group provides a site for further functionalization, allowing chemists to tailor the molecule for targeted interactions with biological systems.
The synthesis of 2-amino-3-(2-methylphenyl)propanoic acid typically involves multi-step organic reactions, often starting from readily available precursors such as benzylamine or methylbenzene derivatives. Advanced synthetic techniques, including cross-coupling reactions and catalytic hydrogenation, are commonly employed to construct the desired framework efficiently. The precise control over reaction conditions is crucial to achieving high yields and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry have also influenced synthetic methodologies, promoting the use of sustainable reagents and reducing waste generation.
From a computational chemistry perspective, 2-amino-3-(2-methylphenyl)propanoic acid has been subjected to molecular modeling studies to understand its interactions with potential biological targets. These studies often involve docking simulations to predict how the molecule might bind to enzymes or receptors. The results can provide valuable insights into its pharmacological profile before expensive experimental validation is undertaken. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of this compound, aiding in the design of analogs with enhanced properties.
The role of 2-amino-3-(2-methylphenyl)propanoic acid as a building block in medicinal chemistry cannot be overstated. Its structural features allow for diverse modifications, enabling researchers to explore a wide spectrum of biological activities. For example, replacing the methyl group on the phenyl ring with other substituents could alter its pharmacokinetic profile or target specificity. Such modifications are often guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in molecular structure affect biological potency.
In conclusion, 2-amino-3-(2-methylphenyl)propanoic acid (CAS No. 22888-51-3) represents a valuable asset in the pharmaceutical chemist's toolkit. Its unique structural characteristics and synthetic accessibility make it a promising candidate for further exploration in drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, 2-amino-3-(2-methylphenyl)propanoic acid is likely to remain at the forefront of molecular innovation in the life sciences industry.
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